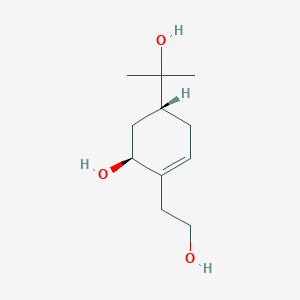

6-Hydroxy-4-(1-hydroxy-1-methylethyl)-1-cyclohexene-1-ethanol

Description

6-Hydroxy-4-(1-hydroxy-1-methylethyl)-1-cyclohexene-1-ethanol (hereafter referred to as Compound I) is a terpenoid derivative with a bicyclic structure featuring a hydroxylated cyclohexene ring and a branched diol moiety. It has been studied as a mucoregulating agent, demonstrating pharmacological activity without significant modulation of hepatic or pulmonary drug-metabolizing enzymes (phase I and II) in chronic rat models . Structurally, it contains two hydroxyl groups, a cyclohexene ring, and a 1-hydroxy-1-methylethyl substituent, contributing to its hydrophilicity and metabolic stability.

Metabolically, Compound I undergoes oxidation at primary and secondary alcohol groups, allylic hydroxylation, and glucuronidation in rats and dogs, producing eight identified metabolites. Notably, its glucuronidation patterns differ between species and biological fluids, suggesting species-specific metabolic pathways .

Properties

IUPAC Name |

(1S,5R)-2-(2-hydroxyethyl)-5-(2-hydroxypropan-2-yl)cyclohex-2-en-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20O3/c1-11(2,14)9-4-3-8(5-6-12)10(13)7-9/h3,9-10,12-14H,4-7H2,1-2H3/t9-,10+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSDYCFMYAPMHAC-ZJUUUORDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1CC=C(C(C1)O)CCO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)([C@@H]1CC=C([C@H](C1)O)CCO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30908186 | |

| Record name | 2-(2-Hydroxyethyl)-5-(2-hydroxypropan-2-yl)cyclohex-2-en-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30908186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103079-06-7, 127913-03-5 | |

| Record name | 1-Cyclohexene-1-ethanol, 6-hydroxy-4-(1-hydroxy-1-methylethyl)-, trans- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103079067 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Hydroxy-4-(1-hydroxy-1-methylethyl)-1-cyclohexene-1-ethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127913035 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(2-Hydroxyethyl)-5-(2-hydroxypropan-2-yl)cyclohex-2-en-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30908186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Hydroxy-4-(1-hydroxy-1-methylethyl)-1-cyclohexene-1-ethanol typically involves multi-step organic reactions. One common method includes the following steps:

Starting Material: The synthesis begins with a suitable cyclohexene derivative.

Protection and Deprotection: Protecting groups may be used to selectively introduce hydroxyl groups at specific positions. Common protecting groups include silyl ethers and acetals.

Final Steps: The final steps involve deprotection and purification to obtain the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and yield. Additionally, industrial methods may employ alternative reagents and catalysts to optimize the process.

Chemical Reactions Analysis

Types of Reactions

6-Hydroxy-4-(1-hydroxy-1-methylethyl)-1-cyclohexene-1-ethanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes using reagents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

Reduction: Reduction reactions can convert carbonyl groups back to hydroxyl groups using reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The compound can undergo nucleophilic substitution reactions, where hydroxyl groups are replaced by other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions

Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can regenerate hydroxyl groups.

Scientific Research Applications

Chemistry

6-Hydroxy-4-(1-hydroxy-1-methylethyl)-1-cyclohexene-1-ethanol serves as a crucial building block in organic synthesis. Its unique structure allows for:

- Synthesis of Complex Molecules : The compound can undergo various chemical reactions, including oxidation and substitution, making it valuable for creating more complex organic compounds.

Biology

The compound's hydroxyl groups facilitate interactions with biological molecules:

- Enzyme Interactions : It can be used to study enzyme kinetics and metabolic pathways due to its ability to modulate enzyme activity.

Medicine

Research indicates potential therapeutic applications:

- Drug Development : Its structural characteristics may contribute to the design of new drugs targeting specific biological pathways. A study demonstrated its metabolism in animal models, identifying several metabolites that could influence pharmacological effects .

Industry

In industrial applications, this compound is explored for:

- Material Science : Its reactive hydroxyl groups can be utilized in the development of polymers and resins, enhancing material properties for various applications.

Case Study Example

A study on the compound's metabolism highlighted its conversion into multiple metabolites following administration in rat models. The findings indicated that oxidation and conjugation reactions occurred, suggesting a complex interaction with biological systems .

Similar Compounds Table

| Compound Name | Key Features |

|---|---|

| 4-Hydroxy-2-quinolones | Known for biological activities; similar hydroxyl functionalities |

| Benzofuran Derivatives | Contain hydroxyl groups; studied for antimicrobial properties |

Mechanism of Action

The mechanism of action of 6-Hydroxy-4-(1-hydroxy-1-methylethyl)-1-cyclohexene-1-ethanol involves its interaction with molecular targets through its hydroxyl groups. These interactions can lead to various biological effects, such as enzyme inhibition or activation. The compound may also participate in signaling pathways by modifying the activity of key proteins.

Comparison with Similar Compounds

Table 1: Structural Comparison of Compound I with Related Compounds

Metabolic and Pharmacological Differences

Functional Group Impact on Bioactivity

- Hydroxyl Groups : The diol moiety in Compound I enhances solubility and metabolic stability, reducing electrophilic reactivity compared to Compound II’s ketone .

- Silicon Substitution: Silicon-based analogs (e.g., Compound 5) exhibit altered volatility and odor profiles due to increased lipophilicity, demonstrating how minor structural changes can redirect applications (e.g., from therapeutics to fragrances) .

- Quinone vs. Terpene Cores: Avicequinone C’s naphthoquinone core enables redox activity, contributing to its enzyme inhibition properties, unlike Compound I’s terpene-based mechanism .

Biological Activity

6-Hydroxy-4-(1-hydroxy-1-methylethyl)-1-cyclohexene-1-ethanol, also known as (-)-6(S)-hydroxy-4(R)-(1-hydroxy-1-methylethyl)-1-cyclohexene-1-ethanol, is a complex organic compound with significant biological activity. This article reviews its synthesis, biological properties, mechanisms of action, and potential applications in various fields, supported by data tables and relevant case studies.

The compound has the molecular formula and features multiple hydroxyl groups attached to a cyclohexene ring. Its structure allows for diverse chemical interactions, which are crucial for its biological activity.

| Property | Value |

|---|---|

| IUPAC Name | (1S,5R)-2-(2-hydroxyethyl)-5-(2-hydroxypropan-2-yl)cyclohex-2-en-1-ol |

| CAS Number | 103079-06-7 |

| Molecular Formula | C₁₁H₂₀O₃ |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

- Starting Material : A suitable cyclohexene derivative.

- Protection and Deprotection : Use of protecting groups like silyl ethers to selectively introduce hydroxyl groups.

- Final Steps : Deprotection and purification to yield the desired compound .

The biological activity of this compound is primarily attributed to its hydroxyl groups, which facilitate interactions with various molecular targets. These interactions can lead to:

- Enzyme Inhibition or Activation : The compound may modulate enzyme activities, influencing metabolic pathways.

- Signaling Pathways : It can participate in cellular signaling by modifying protein activities .

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

- Mucoactive Properties : A study demonstrated its potential as a mucoactive agent, enhancing mucosal hydration and secretion, which can be beneficial in respiratory conditions .

Case Study: Mucoactive Drug Development

A specific investigation into the metabolism of this compound showed that it could enhance mucosal function in patients with chronic respiratory diseases. The study highlighted its role in increasing mucus production and improving airway clearance, suggesting therapeutic applications in respiratory medicine .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with similar compounds:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 4-Hydroxy-2-quinolones | Hydroxyl functionalities | Antimicrobial properties |

| Benzofuran derivatives | Hydroxyl groups | Antifungal and antibacterial effects |

This comparison illustrates that while many compounds share hydroxyl functionalities, the specific arrangement and additional structural features of this compound contribute to its distinct biological activities .

Applications in Research and Industry

The unique properties of this compound make it a valuable candidate for various applications:

In Chemistry

It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

In Biology

Due to its hydroxyl groups, it is a potential candidate for studying enzyme interactions and metabolic pathways.

In Medicine

The compound's therapeutic potential is being explored for developing drugs targeting respiratory conditions due to its mucoactive properties.

In Industry

It can be utilized in developing new materials such as polymers and resins due to its reactive hydroxyl groups .

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 6-Hydroxy-4-(1-hydroxy-1-methylethyl)-1-cyclohexene-1-ethanol?

- Methodological Answer : Synthesis often involves refluxing precursors in ethanol with a base catalyst (e.g., anhydrous potassium carbonate). For example, a 250-mL round-bottom flask setup with 25 mmol starting material, 30 mmol alkylating agent, and 50 mL ethanol under reflux for 6 hours is effective. Reaction completion is monitored via color change, followed by precipitation in cold water and recrystallization from ethanol .

- Table 1 : Key Reaction Parameters

| Catalyst | Solvent | Temperature | Time | Yield | Reference |

|---|---|---|---|---|---|

| K₂CO₃ | Ethanol | Reflux | 6 h | N/A |

Q. How is structural confirmation of this compound achieved in synthetic workflows?

- Methodological Answer : Post-synthesis characterization typically employs nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC). For related cyclohexanol derivatives, HPLC methods with UV detection (e.g., 254 nm) and C18 columns are used to confirm purity and structural integrity .

Q. What purification techniques are recommended for isolating this compound?

- Methodological Answer : Recrystallization from ethanol is a standard method. After precipitation in cold water, the crude product is washed with cold ethanol, dried, and recrystallized to achieve >95% purity .

Advanced Research Questions

Q. How can reaction mechanisms involving this compound be elucidated, particularly in oxidation or substitution reactions?

- Methodological Answer : Mechanistic studies require kinetic analysis (e.g., varying reactant ratios or temperature) and trapping intermediates. For example, bromine water can be added to reaction mixtures to identify radical intermediates, followed by HPLC analysis of products like hydroperoxides or ketones .

Q. What strategies mitigate the formation of impurities during synthesis?

- Methodological Answer : Impurity profiling using reference standards (e.g., EP-grade impurities) and HPLC-MS is critical. For instance, impurities such as (1RS)-2-[Benzyl(1,1-dimethylethyl)amino]-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethanol (CAS 24085-03-8) are monitored via retention time matching and mass spectral libraries .

Q. How does the compound’s stereochemistry influence its biological activity?

- Methodological Answer : Enantiomeric resolution via chiral HPLC (e.g., using Chiralpak AD-H columns) and subsequent bioassays (e.g., antimicrobial disk diffusion) are employed. For related alcohols, (R)-enantiomers often show higher antimicrobial efficacy than (S)-forms .

Q. What analytical methods are suitable for quantifying degradation products under stressed conditions?

- Methodological Answer : Accelerated degradation studies (e.g., exposure to heat, light, or acidic/basic conditions) coupled with HPLC-UV/Vis or LC-MS detect breakdown products. For example, hydroperoxide derivatives can form under oxidative stress and are quantified using calibrated response factors .

Key Notes

- Synthesis : Ethanol reflux with K₂CO₃ is a robust method, but reaction time and stoichiometry must be optimized to minimize byproducts .

- Characterization : Combine NMR (for structural confirmation) and HPLC (for purity assessment) .

- Advanced Studies : Focus on chiral resolution and mechanistic probes (e.g., bromine trapping) to address stereochemical and kinetic challenges .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.